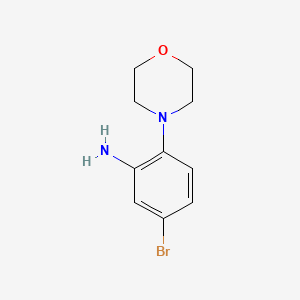

5-Bromo-2-morpholin-4-ylaniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the novel synthesis of cis-3,5-disubstituted morpholine derivatives involves an electrophile-induced ring closure using bromine, which is a key step in the synthesis of various brominated morpholine compounds . Another study describes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which includes bromination as a pivotal step . These methods could potentially be adapted for the synthesis of 5-Bromo-2-morpholin-4-ylaniline by applying similar bromination techniques to appropriate precursors.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, as evidenced by the crystal structure analysis of a bromo-dichloro-morpholinyl compound, which revealed a non-planar butadiene unit and a chair conformation of the morpholine ring . This suggests that 5-Bromo-2-morpholin-4-ylaniline may also exhibit a non-planar structure, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For example, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate leads to recyclization products, indicating that morpholine rings can participate in ring transformation reactions . This reactivity could be relevant to the chemical behavior of 5-Bromo-2-morpholin-4-ylaniline in the presence of nucleophiles or during cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis of morpHoline-2,5-dione involved optimizing reaction conditions such as pH and reactant dropping rate, which are critical factors for achieving desired yields . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrated the importance of reaction conditions, including solvent choice and acidification steps . These studies highlight the importance of reaction parameters in determining the physical and chemical properties of the synthesized compounds, which would also apply to 5-Bromo-2-morpholin-4-ylaniline.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Sciences

- Field : Pharmaceutical sciences involve the discovery, development, and manufacture of drugs and medications .

- Application : Indole derivatives, which “5-Bromo-2-morpholin-4-ylaniline” could potentially be a part of, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Industrial Process Scale-Up

- Application : “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, which could potentially be synthesized from “5-Bromo-2-morpholin-4-ylaniline”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods & Procedures : The preparation of “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results & Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

- Synthesis of Morpholines

- Application : The morpholine motif, which “5-Bromo-2-morpholin-4-ylaniline” could potentially be a part of, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This includes the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Safety And Hazards

The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

5-bromo-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAINJKOIAULFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406958 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-morpholin-4-ylaniline | |

CAS RN |

91062-48-5 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

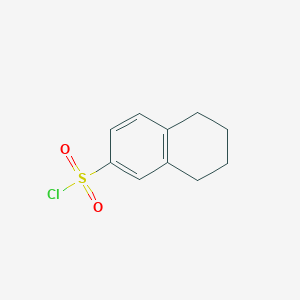

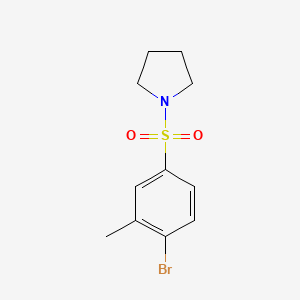

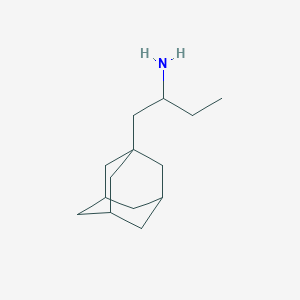

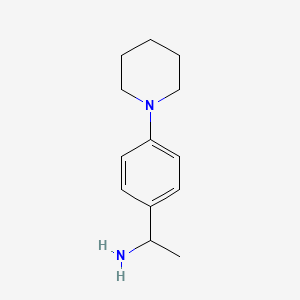

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.